molecular formula C9H6ClNOS B2607828 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate CAS No. 43045-12-1

2-(3-Chlorophenyl)-2-oxoethyl thiocyanate

Cat. No.: B2607828
CAS No.: 43045-12-1
M. Wt: 211.66
InChI Key: ZOCDIEMMAGMGIK-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-oxoethyl thiocyanate is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (-SCN) attached to a 2-oxoethyl group, which is further substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate typically involves the reaction of 3-chlorobenzoyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

3-Chlorobenzoyl chloride+Potassium thiocyanate2-(3-Chlorophenyl)-2-oxoethyl thiocyanate+Potassium chloride\text{3-Chlorobenzoyl chloride} + \text{Potassium thiocyanate} \rightarrow \text{this compound} + \text{Potassium chloride} 3-Chlorobenzoyl chloride+Potassium thiocyanate→2-(3-Chlorophenyl)-2-oxoethyl thiocyanate+Potassium chloride

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-oxoethyl thiocyanate can undergo various chemical reactions, including:

    Nucleophilic substitution: The thiocyanate group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Nucleophilic substitution: Products include substituted thiocyanates.

    Oxidation: Products include sulfonyl derivatives.

    Reduction: Products include alcohol derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-2-oxoethyl thiocyanate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is investigated for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate involves its interaction with biological molecules through the thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to the inhibition of their activity. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-2-oxoethyl isocyanate
  • 2-(3-Chlorophenyl)-2-oxoethyl cyanate
  • 2-(3-Chlorophenyl)-2-oxoethyl carbamate

Uniqueness

2-(3-Chlorophenyl)-2-oxoethyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and biological activity compared to its isocyanate, cyanate, and carbamate analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[2-(3-chlorophenyl)-2-oxoethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS/c10-8-3-1-2-7(4-8)9(12)5-13-6-11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCDIEMMAGMGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-bromo-1-(3-chlorophenyl)ethanone (7.55 g, 32.3 mmol) and potassium thiocyanate (3.14 g, 32.3 mmol) in ethanol (70 ml) was stirred at 80° C. for 2 hours. After cooling to room temperature, water (70 ml) was poured to the reaction mixture. Crystals were collected by filtration and washed with water to give 4.92 g (69.8%) of the desired product as a solid.
Quantity
7.55 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
69.8%

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